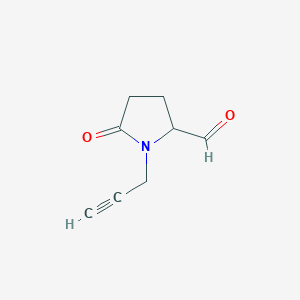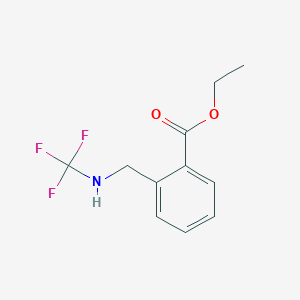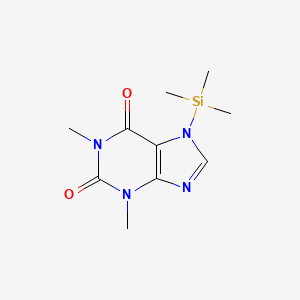
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen under visible light-induced oxidative conditions. This reaction does not require an external photosensitizer and proceeds under mild conditions to afford the corresponding formamides in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the alkyne group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of light or other energy sources to drive the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde involves its interaction with molecular targets through various pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species then participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its biological activity.
N-(prop-2-yn-1-yl)pyrrolidine: A related compound with similar structural features and reactivity.
Imidazo[1,2-a]pyridines: Compounds with a similar alkyne group and used in various synthetic applications.
Uniqueness
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carbaldehyde is unique due to its specific combination of functional groups, including the alkyne and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to act as a photosensitizer in oxidative reactions further distinguishes it from other similar compounds.
Propiedades
Número CAS |
99557-24-1 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
5-oxo-1-prop-2-ynylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-2-5-9-7(6-10)3-4-8(9)11/h1,6-7H,3-5H2 |
Clave InChI |
ISMZAIDWSPHSKA-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C(CCC1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)






